SMP-33693

Antibody-Drug Conjugates Cytotoxicity Eribulin

Standard ADC linkers (e.g., Mal-PEG2-Val-Cit-PABC) lack theranostic capability and cannot chelate radiometals for PET imaging. SMP-33693 solves this by incorporating a rigid diaza-18-crown-6 macrocyclic linker-distinct from flexible PEG-that enables dual therapy/diagnostic applications. - Integrates Eribulin payload, maleimide for THIOMAB-style cysteine conjugation, and a triglycine-crown ether spacer. - Crown ether moiety chelates ⁶⁴Cu or ⁸⁹Zr for immuno-PET tracking of ADC biodistribution. - Diaza-18-crown-6 derivatives inhibit P-glycoprotein; may enhance intracellular retention in MDR tumors. Supplied with ≥98% purity; available in mg to gram scales for SAR and preclinical ADC development.

Molecular Formula C79H114N8O23
Molecular Weight 1543.8 g/mol
Cat. No. B12393837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMP-33693
Molecular FormulaC79H114N8O23
Molecular Weight1543.8 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCOCCN(CCOCCOCC1)C(=O)CCCCCN1C(=O)C=CC1=O)O
InChIInChI=1S/C79H114N8O23/c1-48-35-54-14-16-59-49(2)36-56(103-59)20-21-79-42-64-74(109-79)75-76(108-64)77(110-79)73-60(107-75)17-15-55(105-73)38-52(88)39-57-62(41-61(104-54)50(48)3)106-63(72(57)98-4)40-53(89)43-80-66(91)45-83-78(97)58(37-51-11-7-5-8-12-51)84-67(92)46-81-65(90)44-82-68(93)47-85-23-27-99-31-33-101-29-25-86(26-30-102-34-32-100-28-24-85)69(94)13-9-6-10-22-87-70(95)18-19-71(87)96/h5,7-8,11-12,18-19,48,53-64,72-77,89H,2-3,6,9-10,13-17,20-47H2,1,4H3,(H,80,91)(H,81,90)(H,82,93)(H,83,97)(H,84,92)/t48-,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,64-,72-,73+,74+,75?,76?,77+,79+/m1/s1
InChIKeyNVSQHEVSRLRATE-XJTSCENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crown Ether-Eribulin ADC Payload-Linker Construct


This compound is a highly complex, multifunctional conjugate designed for use as a payload-linker construct in the development of antibody-drug conjugates (ADCs) and targeted theranostic agents. It integrates three distinct functional domains: a maleimide group for site-specific conjugation to thiol-containing biomolecules (e.g., cysteine-engineered antibodies) [1]; a 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (diaza-18-crown-6) macrocyclic core, which imparts unique metal-chelating properties and potential for radiopharmaceutical applications [2]; and the potent microtubule inhibitor Eribulin as the cytotoxic payload [3]. The inclusion of a triglycine peptide spacer and a crown ether linker differentiates it from conventional ADC linkers, which typically employ polyethylene glycol (PEG) or alkyl chains, offering distinct physicochemical and pharmacological profiles.

Key Differentiators: Crown Ether-Eribulin ADC


In ADC research, linker chemistry, spacer length, and payload release kinetics are not interchangeable parameters; they directly dictate a conjugate's stability, efficacy, and safety profile. Substituting this compound with a simpler, commercially available eribulin-linker construct (e.g., Mal-PEG2-Val-Cit-PABC-eribulin, used in MORAb-202) would forfeit two key advantages. First, the diaza-18-crown-6 moiety provides a rigid, pre-organized macrocyclic structure that can chelate metal ions, enabling theranostic applications (e.g., radiolabeling with ⁶⁴Cu or ⁸⁹Zr) not possible with flexible PEG linkers [1]. Second, the unique triglycine-crown ether linker may influence payload release kinetics and bystander killing effects through distinct intracellular trafficking and catabolism pathways, potentially altering the therapeutic window. Direct empirical comparison is required to quantify these differences, as they cannot be reliably extrapolated from standard linker-payload data.

Crown Ether-Eribulin ADC: Quantitative Evidence


Eribulin Payload Potency in ADC Format

While direct quantitative data for this specific crown-ether eribulin construct is not publicly available, the potency of the eribulin payload can be contextualized using published data for the clinically relevant ADC MORAb-202, which employs a distinct PEG-based linker. MORAb-202 demonstrates potent, target-dependent cytotoxicity with IC50 values of 1 nM against IGROV-1 (FRA-positive) cells, compared to >10 µM against FRA-negative SJSA-1 cells [1]. This establishes a baseline for eribulin's potency in an ADC format. The differential value of the crown-ether linker in the target compound is hypothesized to arise from altered pharmacokinetics and potential metal-chelation for theranostic applications, but this requires direct experimental validation.

Antibody-Drug Conjugates Cytotoxicity Eribulin

Crown Ether Linker Stability and Metal Chelation

The 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (diaza-18-crown-6) core of the target compound is structurally distinct from the linear PEG linkers used in most eribulin ADCs (e.g., PEG2 in MORAb-202). Crown ethers are known for their ability to selectively bind alkali and alkaline earth metal ions, with stability constants (log K) for K⁺ complexes typically ranging from 2.0 to 6.0 depending on solvent and substitution [1]. This chelating capability enables the potential for radiolabeling with isotopes such as ⁶⁴Cu or ⁸⁹Zr, transforming the ADC into a theranostic agent. In contrast, PEG linkers lack this metal-binding functionality. Furthermore, crown ether derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, a property not shared by standard PEG linkers [2].

ADC Linker Crown Ether Metal Chelation

Maleimide-Thiol Site-Specific Conjugation

The maleimide group in this compound enables highly efficient, site-specific conjugation to thiol groups (e.g., reduced interchain disulfides or engineered cysteines) on antibodies. This chemistry is well-established, with maleimide-thiol reactions proceeding rapidly at pH 6.5-7.5 to form stable thioether bonds [1]. While this feature is common to many ADC linker-payloads (including Mal-PEG2-VCP-Eribulin), the combination with a rigid crown ether spacer may influence the resulting drug-to-antibody ratio (DAR) distribution and conjugate homogeneity due to steric effects. Direct comparative conjugation efficiency data for this specific construct versus a PEG-based analog is not publicly available, representing a critical data gap for informed procurement decisions.

ADC Conjugation Maleimide Site-Specific

Crown Ether-Eribulin ADC: Application Scenarios


Theranostic ADC Development

This compound is ideally suited for research programs aiming to create ADCs with integrated diagnostic imaging capabilities. The crown ether moiety can be exploited to chelate radiometals (e.g., ⁶⁴Cu for PET imaging, ⁸⁹Zr for immuno-PET), enabling non-invasive tracking of ADC biodistribution and tumor uptake in preclinical models. This dual functionality (therapy + diagnostics) provides a significant advantage over ADCs built with non-chelating linkers, which require separate labeling strategies or surrogate imaging agents [1].

Overcoming Multidrug Resistance

Given the documented ability of diaza-18-crown-6 derivatives to inhibit P-glycoprotein (P-gp) and reverse multidrug resistance (MDR) [1], this linker-payload construct may be particularly valuable for targeting tumors with high P-gp expression. Researchers investigating strategies to overcome MDR in cancers (e.g., ovarian, breast, or sarcoma) may find that ADCs constructed with this linker exhibit enhanced intracellular retention and cytotoxicity compared to those using standard PEG linkers.

ADC Linker SAR Studies

This compound serves as a unique tool for fundamental SAR studies exploring the impact of rigid, macrocyclic linkers on ADC pharmacology. By directly comparing ADCs built with this crown-ether linker to those with flexible PEG linkers (e.g., MORAb-202), researchers can systematically evaluate differences in stability, payload release kinetics, bystander effect, and in vivo efficacy. Such studies are essential for rational linker design and for de-risking the selection of linker-payload combinations for clinical development.

Site-Specific Conjugation to Engineered Antibodies

The maleimide functional group enables precise, site-specific conjugation to antibodies engineered with unpaired cysteine residues (e.g., THIOMAB technology). This approach yields highly homogeneous ADCs with defined drug-to-antibody ratios (DAR), which is often a regulatory and manufacturing advantage [2]. The unique steric and chemical properties of the crown-ether linker may influence conjugation kinetics and the stability of the resulting thioether bond, making it an interesting candidate for optimizing site-specific ADC platforms.

Technical Documentation Hub

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